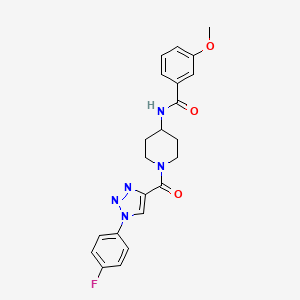

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide

Description

This compound features a triazole core linked to a 4-fluorophenyl group and a piperidine ring, with a 3-methoxybenzamide substituent. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons based on structural and synthetic parallels.

Properties

IUPAC Name |

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-31-19-4-2-3-15(13-19)21(29)24-17-9-11-27(12-10-17)22(30)20-14-28(26-25-20)18-7-5-16(23)6-8-18/h2-8,13-14,17H,9-12H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIQUMXXCFUYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide typically involves a multi-step process:

Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the fluorophenyl group:

Formation of the piperidine ring: The piperidine ring is synthesized separately and then coupled with the triazole-fluorophenyl intermediate.

Introduction of the methoxybenzamide group: The final step involves the coupling of the piperidine-triazole-fluorophenyl intermediate with 3-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and triazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds structurally similar to N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide have shown significant antiproliferative effects against various cancer cell lines. In particular:

- Compound Efficacy : Research indicates that derivatives of triazoles exhibit IC50 values in the low micromolar range against leukemia and solid tumors, suggesting that they could be developed into effective anticancer agents .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. Studies have demonstrated that certain triazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi. The mechanism often involves interference with cellular processes or structural components essential for microbial survival .

Anti-tubercular Activity

The anti-tubercular potential of triazole compounds is another area of active research. Some derivatives have shown promising results in inhibiting Mycobacterium tuberculosis growth, which is crucial given the global burden of tuberculosis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound shares motifs with several synthesized analogs:

- Triazole vs. Sulfonamide Cores: Unlike sulfonamide-containing compounds in (e.g., N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide), the target uses a triazole ring.

- Fluorophenyl and Piperidine Motifs : The 4-fluorophenyl-piperidine moiety is recurrent in (e.g., N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide ), suggesting shared pharmacokinetic properties such as blood-brain barrier penetration, common in CNS-targeting agents .

- Benzamide Derivatives : The 3-methoxybenzamide group parallels N-(4-fluorobenzyl)-1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (), where methoxy groups modulate electronic effects and metabolic stability .

Table 1: Structural Comparison

*Molecular weights estimated from synthesis data where explicit values are unavailable.

Pharmacological and Regulatory Considerations

- Therapeutic Potential: Fluorophenyl-piperidine analogs in are listed under international drug control conventions, implying psychoactive or analgesic properties . The target’s triazole and benzamide groups may similarly target kinases or GPCRs.

- Metabolic Stability : The 3-methoxy group in the benzamide moiety (vs. unsubstituted benzamides) could reduce oxidative metabolism, extending half-life compared to compounds like N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide () .

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a compound that has gained attention for its potential biological activities, particularly in pharmacology. The triazole moiety is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to synthesize available research findings regarding the biological activity of this specific compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A triazole ring which contributes to its biological activity.

- A piperidine moiety that may enhance binding affinity to biological targets.

- A methoxybenzamide group that could influence pharmacokinetics and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole structure. For instance, derivatives of triazole have shown significant inhibitory effects on various cancer cell lines. In particular, one study reported that related compounds induced G2/M phase arrest and apoptosis in breast cancer cells, suggesting a mechanism of action that could be relevant for this compound as well .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| ZQL-4c | MCF-7 (Breast) | 10 | Induces apoptosis and ROS production |

| Compound X | A549 (Lung) | 15 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. The compound's structural similarity to known antifungal agents suggests it may exhibit similar effects against pathogenic fungi and bacteria. Studies have shown that triazoles can disrupt cell membrane integrity and inhibit essential biosynthetic pathways in microbes .

Table 2: Antimicrobial Activity Overview

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Candida albicans | 8 µg/mL |

| Triazole B | Staphylococcus aureus | 16 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-containing compounds has been documented. Research indicates that these compounds can downregulate pro-inflammatory cytokines and modulate immune responses. This activity may be attributed to the ability of the triazole ring to interact with various signaling pathways involved in inflammation .

Case Studies

A recent study investigated the effects of a structurally similar compound on inflammatory markers in a murine model. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels following treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide, and how is structural integrity confirmed? A:

- Synthesis : The compound is typically synthesized via multi-step reactions, starting with the formation of a triazole core (e.g., via Huisgen cycloaddition or condensation of 4-fluoroaniline derivatives). Subsequent steps involve coupling the triazole-carbonyl group to a piperidine moiety and functionalizing the piperidine’s 4-position with 3-methoxybenzamide. Solvents like N,N-dimethylformamide (DMF) and catalysts such as N-hydroxysuccinimide (NHS) are often employed for amide bond formation .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are used to confirm molecular structure. For crystalline samples, X-ray diffraction (XRD) with programs like SHELXL refines the crystal structure, resolving bond lengths and angles .

Advanced Crystallographic Refinement

Q: How can researchers address challenges in refining the crystal structure of this compound, particularly with twinned or low-resolution data? A:

- Software Tools : Use SHELXL for high-resolution refinement, which supports twin-law corrections and anisotropic displacement parameters. For twinned data, the HKLF5 format in SHELXL allows integration of twin fractions .

- Validation : Cross-validate with PLATON (e.g., ADDSYM for missed symmetry) and check Rint values to assess data quality. For low-resolution data, apply restraints on bond distances and angles based on similar structures .

Biological Activity Profiling

Q: What experimental design considerations are critical for assessing this compound’s biological activity, such as kinase inhibition or antimicrobial effects? A:

- Assay Design :

- Kinase Inhibition : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with ATP-competitive probes. Include positive controls (e.g., staurosporine) and validate with dose-response curves (IC50 determination) .

- Antimicrobial Activity : Employ microbroth dilution (CLSI guidelines) for MIC/MBC determination. Account for solubility by using DMSO carriers (<1% v/v) and include cytotoxicity controls (e.g., HEK-293 cells) .

- Data Interpretation : Analyze dose-response data using nonlinear regression (e.g., GraphPad Prism) and report Hill slopes to assess cooperativity .

Contradictory Spectroscopic Data

Q: How should researchers resolve discrepancies between NMR and mass spectrometry data during structural validation? A:

- Root Cause Analysis :

- Impurities : Check for unreacted intermediates via TLC or HPLC. Use preparative HPLC to isolate the target compound .

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are free of protonated contaminants. For MS, verify ionization efficiency (e.g., ESI vs. MALDI) .

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ChemDraw or Gaussian DFT calculations) .

Stability and Reactivity Under Experimental Conditions

Q: What strategies mitigate decomposition of this compound during long-term storage or under reaction conditions? A:

- Storage : Store in airtight containers under inert gas (N2 or Ar) at −20°C. Avoid exposure to light (use amber vials) and humidity (include desiccants) .

- Reaction Stability : For synthetic modifications (e.g., hydrolysis of the methoxy group), use anhydrous solvents (e.g., THF over DCM) and low temperatures (0–4°C). Monitor reaction progress via TLC or inline IR spectroscopy .

Computational Modeling for Target Interaction

Q: How can molecular docking studies be optimized to predict binding interactions of this compound with biological targets? A:

- Ligand Preparation : Generate 3D conformers (e.g., OpenBabel) and assign charges using the AM1-BCC method. Validate protonation states at physiological pH (7.4) .

- Docking Workflow : Use AutoDock Vina or Glide with flexible side chains in the binding pocket. Cross-validate with MD simulations (e.g., GROMACS) to assess binding stability .

Scaling Up Synthesis for In Vivo Studies

Q: What process modifications ensure reproducibility when scaling synthesis from milligrams to grams? A:

- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., triazole formation). Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography (CPC) to improve yield .

Safety and Handling Protocols

Q: What are the critical safety precautions for handling this compound in a laboratory setting? A:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent dispersion .

- Toxicity : Refer to GHS Category 2 (acute toxicity) and ensure emergency eyewash stations are accessible .

Interpreting Conflicting Biological Data

Q: How should researchers address inconsistent results between in vitro and cell-based assays for this compound? A:

- Experimental Variables :

- Solubility : Confirm compound solubility in assay media using dynamic light scattering (DLS).

- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers. Report p-values with confidence intervals .

Patentability and Prior Art Analysis

Q: What steps ensure thorough prior art searches to assess the novelty of this compound’s applications? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.